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Compound of Interest

Compound Name: Mcl-1 inhibitor 12

Cat. No.: B12383530

An In-depth Technical Guide to the Mcl-1 Inhibitor S63845

This guide provides a comprehensive overview of the chemical structure, properties, and
mechanism of action of the potent and selective Mcl-1 inhibitor, S63845. It is intended for
researchers, scientists, and drug development professionals working in the field of oncology
and apoptosis.

Introduction to Mcl-1 as a Therapeutic Target

Myeloid cell leukemia 1 (Mcl-1) is a key anti-apoptotic protein belonging to the B-cell lymphoma
2 (Bcl-2) family. It plays a crucial role in cell survival by sequestering pro-apoptotic proteins
such as Bak and Bax, thereby preventing the initiation of the intrinsic apoptotic pathway.
Overexpression of Mcl-1 is a common feature in a wide range of human cancers, including
multiple myeloma, leukemia, and various solid tumors. This overexpression is often associated
with tumor progression, resistance to conventional cancer therapies, and poor patient
prognosis. Consequently, the development of small molecule inhibitors that directly target Mcl-1
has emerged as a promising therapeutic strategy to induce apoptosis in cancer cells.

S63845: A Potent and Selective Mcl-1 Inhibitor

S63845 is a small molecule inhibitor that has demonstrated high potency and selectivity for
human Mcl-1. It binds with high affinity to the BH3-binding groove of Mcl-1, disrupting its
interaction with pro-apoptotic partners and triggering the mitochondrial apoptotic pathway.
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Chemical Structure and Properties

The chemical and physical properties of S63845 are summarized in the table below.

Property Value

(R)-2-((5-(3-chloro-2-methyl-4-(2-(4-
methylpiperazin-1-yl)ethoxy)phenyl)-6-(5-
IUPAC Name fluorofuran-2-yl)thieno[2,3-d]pyrimidin-4-
yhoxy)-3-(2-((1-(2,2,2-trifluoroethyl)-1H-pyrazol-
5-yl)methoxy)phenyl)propanoic acid[1][2]

Chemical Formula C39H37CIFaNeO6S[1][2]

Molecular Weight 829.26 g/mol [1][2]

CAS Number 1799633-27-4[1][2]

Appearance Solid powder[1]

Purity >99% by HPLC[1]

Solubility Soluble in DMSO and Methanol[3]

O=C(O)--INVALID-LINK--
(F)F)C=CC=C1)OC3=C4C(SC(C5=CC=C(F)0O5)

SMILES Code =
[C@@]4[C@@]6=C(C)C(CI)=C(OCCN7CCN(C)
CC7)C=C6)=NC=N3J[1]

Binding Affinity and Selectivity

S63845 exhibits sub-nanomolar binding affinity for human Mcl-1 and high selectivity over other
Bcl-2 family members.
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. Binding Affinity - .. .
Target Protein (Kd) Binding Affinity (Ki) Assay Method
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Resonance (SPR),
Human Mcl-1 0.19 nM <1l2nM Fluorescence

Polarization (FP)[2][4]

[5]

Fluorescence

Bcl-2 - > 10,000 nM o
Polarization (FP)[2][5]

Fluorescence

Bcl-xL - > 10,000 nM o
Polarization (FP)[2][5]

Mechanism of Action and Signaling Pathway

S63845 exerts its pro-apoptotic effects by directly inhibiting Mcl-1, which leads to the activation
of the intrinsic apoptotic pathway.
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Figure 1: S63845 induced apoptosis pathway.

Under normal physiological conditions, Mcl-1 sequesters pro-apoptotic proteins like Bax and
Bak, preventing their oligomerization and the subsequent mitochondrial outer membrane
permeabilization (MOMP). S63845 binds to the BH3-binding groove of Mcl-1, displacing these
pro-apoptotic proteins. The released Bax and Bak then oligomerize at the mitochondrial outer
membrane, leading to MOMP and the release of cytochrome c into the cytosol. Cytochrome ¢
then binds to Apaf-1, forming the apoptosome, which activates caspase-9. Activated caspase-
9, in turn, activates effector caspases like caspase-3, culminating in the execution of apoptosis.
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Experimental Protocols

This section details the methodologies for key experiments used to characterize the activity of
S63845.

Fluorescence Polarization (FP) Assay for Binding
Affinity

This assay measures the binding of S63845 to Mcl-1 by monitoring changes in the polarization
of fluorescently labeled BH3 peptide.

Protocol:

» Reagents: Purified human Mcl-1 protein, a fluorescently labeled BIM BH3 peptide (e.g.,
FAM-BIM), S63845, and assay buffer (e.g., PBS, 0.05% Tween-20).

e Procedure:

o

Add a fixed concentration of Mcl-1 protein and the fluorescently labeled BIM BH3 peptide
to the wells of a black, low-binding microplate.

Add serial dilutions of S63845 to the wells.

o

[¢]

Incubate the plate at room temperature for a specified time (e.g., 1-2 hours) to reach
binding equilibrium.

[¢]

Measure the fluorescence polarization using a plate reader equipped with appropriate
filters for the fluorophore.

o Data Analysis: The ICso value is determined by plotting the change in fluorescence
polarization against the logarithm of the inhibitor concentration and fitting the data to a
sigmoidal dose-response curve. The Ki value can then be calculated using the Cheng-
Prusoff equation.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is used to measure the real-time binding kinetics of S63845 to Mcl-1, providing on-rate
(ka), off-rate (ke), and dissociation constant (Kd) values.
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Protocol:

» Immobilization: Covalently immobilize purified human Mcl-1 protein onto a sensor chip
surface (e.g., CM5 chip) using standard amine coupling chemistry.

e Binding Measurement:

o Inject a series of concentrations of S63845 in a running buffer (e.g., HBS-EP+) over the

sensor chip surface.

o Monitor the association and dissociation phases in real-time by measuring the change in

the SPR signal (response units).
o Regenerate the sensor surface between injections using a low pH buffer.

o Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir
binding) to determine the kinetic parameters (ka, ke) and the dissociation constant (Kd).

Cell Viability Assay (MTT or CellTiter-Glo®)

These assays are used to determine the cytotoxic effect of S63845 on cancer cell lines and to

calculate the ICso value.
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Figure 2: Workflow for cell viability assay.
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o Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them
to adhere overnight.

o Treatment: Treat the cells with a range of concentrations of S63845 and a vehicle control
(e.g., DMSO).

 Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).
o Reagent Addition:

o MTT Assay: Add MTT solution to each well and incubate for 2-4 hours. Then, add a
solubilizing agent (e.g., DMSO or SDS solution) to dissolve the formazan crystals.

o CellTiter-Glo® Assay: Add CellTiter-Glo® reagent to each well to lyse the cells and
generate a luminescent signal proportional to the amount of ATP present.

o Measurement: Measure the absorbance at a specific wavelength (for MTT) or the
luminescence (for CellTiter-Glo®) using a microplate reader.

o Data Analysis: Normalize the results to the vehicle-treated control cells and plot the
percentage of cell viability against the logarithm of the S63845 concentration to determine
the ICso value.

Apoptosis Assays

Annexin V/Propidium lodide (PI) Staining: This flow cytometry-based assay is used to quantify
the percentage of apoptotic and necrotic cells following treatment with S63845.

Protocol:
e Treatment: Treat cells with S63845 for the desired time.

o Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add FITC-
conjugated Annexin V and PI to the cell suspension.

e Analysis: Analyze the stained cells by flow cytometry. Early apoptotic cells will be Annexin V
positive and Pl negative, while late apoptotic/necrotic cells will be positive for both stains.
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Caspase Activity Assay: This assay measures the activity of key executioner caspases, such as
caspase-3 and caspase-7.

Protocol:

Treatment: Treat cells with S63845.

Lysis: Lyse the cells to release their contents.

Assay: Add a luminogenic or fluorogenic caspase substrate to the cell lysate.

Measurement: Measure the luminescence or fluorescence, which is proportional to the
caspase activity.

In Vitro and In Vivo Efficacy

S63845 has demonstrated potent single-agent efficacy in a variety of preclinical cancer models
that are dependent on Mcl-1 for survival.

In Vitro Activity

S63845 induces rapid and robust apoptosis in various hematological and solid tumor cell lines
with low nanomolar to sub-micromolar 1Cso values. For instance, in multiple myeloma cell lines,
the ICso values are often below 100 nM.

In Vivo Activity

In xenograft models of human cancers, including multiple myeloma and acute myeloid
leukemia, S63845 has been shown to cause significant tumor growth inhibition and regression
when administered as a single agent.[6]

Conclusion

S63845 is a highly potent and selective Mcl-1 inhibitor with a well-defined mechanism of action.
Its ability to induce apoptosis in Mcl-1-dependent cancer cells highlights the therapeutic
potential of targeting Mcl-1 in oncology. The experimental protocols and data presented in this
guide provide a comprehensive resource for researchers working with this and other Mcl-1
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inhibitors. Further investigation into the clinical applications and potential combination therapies
involving S63845 is warranted.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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